2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Description
2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride is a synthetic organic compound characterized by a propan-2-amine backbone attached to a substituted phenyl ring. The phenyl ring features a nitro (-NO₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₁₀H₁₃ClF₃N, with a molecular weight of 239.67 g/mol . Its hydrochloride salt form enhances stability and solubility, making it suitable for laboratory applications .
Properties
IUPAC Name |
2-[2-nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2.ClH/c1-9(2,14)7-5-6(10(11,12)13)3-4-8(7)15(16)17;/h3-5H,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFDQYWNSJROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three primary synthons:
- Aromatic Core : 2-Nitro-5-(trifluoromethyl)benzene derivative
- Propan-2-amine Moiety : (CH₃)₂C-NH₂ group
- Counterion System : Hydrochloride salt formation
Strategic bond disconnection at the benzylic carbon suggests two viable pathways:
- Pathway A : Friedel-Crafts acylation followed by reductive amination
- Pathway B : Directed ortho-metalation with subsequent quench by electrophilic amine precursor
Functional Group Compatibility Considerations
The strong electron-withdrawing effects of both nitro (-NO₂) and trifluoromethyl (-CF₃) groups necessitate careful reagent selection:
- Nitro group stability limits maximum reaction temperature to <100°C in acidic media
- CF₃ group ortho-directing nature complicates regioselective substitutions
- Propan-2-amine basicity (pKₐ ~10.5) requires protection during nitration steps
Synthetic Routes to 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine Hydrochloride
Route 1: Reductive Amination of 2-Nitro-5-(trifluoromethyl)acetophenone
Step 1: Synthesis of 2-Nitro-5-(trifluoromethyl)acetophenone
- Conditions :
Step 2: Reductive Amination
Step 3: Hydrochloride Salt Formation
Route 2: Nucleophilic Aromatic Substitution with Protected Amine
Step 1: Synthesis of 1-Chloro-2-nitro-5-(trifluoromethyl)benzene
- Method : Diazotization of 2-nitro-5-(trifluoromethyl)aniline followed by Sandmeyer reaction
- Yield : 68% (distillation-free process)
Step 2: SNAr Reaction with tert-Butyl (2-aminopropan-2-yl)carbamate
- Conditions :
Step 3: Deprotection and Salt Formation
- HCl-mediated Deprotection :
Comparative Analysis of Synthetic Methodologies
Key Findings :
- Reductive amination superior for large-scale production
- SNAr route enables late-stage diversification of amine substituents
- Thermal stability of intermediates limits reaction temperatures in both routes
Advanced Characterization Data
Spectroscopic Properties
Thermal Analysis
- DSC : Melting endotherm at 214°C (ΔH = 98 J/g)
- TGA : 2% mass loss up to 150°C (hydration water), decomposition onset at 230°C
Industrial Manufacturing Considerations
Continuous Flow Nitration System
Crystallization Optimization
- Anti-Solvent Screening :
- MTBE > Heptane > EtOAc for crystal habit control
- Particle Size Distribution :
- D90 <50 µm achieved via controlled cooling (0.5°C/min)
Chemical Reactions Analysis
Functional Group Reactivity
The compound features three key reactive sites:
-
Nitro group (electron-withdrawing, redox-active)
-
Trifluoromethyl group (electron-withdrawing, inert under most conditions)
-
Secondary amine hydrochloride (acidic proton, nucleophilic when deprotonated)
| Functional Group | Reactivity Type | Example Reagents/Conditions | Products |
|---|---|---|---|
| Nitro (Ar-NO₂) | Reduction | NaBH₄/CuCl₂, H₂/Pd-C | Amine (Ar-NH₂) |
| Amine (R₂NH·HCl) | Alkylation | Methyl iodide, K₂CO₃ | Tertiary amine (R₂N-CH₃) |
| Amine (R₂NH·HCl) | Acid-Base | NaOH | Free amine (R₂NH) + NaCl |
Reduction of Nitro Group
The nitro group undergoes bioreduction or catalytic hydrogenation to form reactive intermediates:
Reaction:
| Conditions | Reducing Agent | Yield | Application |
|---|---|---|---|
| Physiological (enzymatic) | NADPH-dependent reductases | N/A | Prodrug activation |
| Laboratory | H₂/Pd-C (1 atm) | >90% | Synthetic intermediates |
Mechanism:
-
Nitro group reduction proceeds via nitroso and hydroxylamine intermediates.
-
The trifluoromethyl group stabilizes the aromatic ring during reduction.
Alkylation of Amine
The protonated amine reacts with alkylating agents under basic conditions:
Reaction:
| Alkylating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl iodide | DMF | 25°C | 12 h | 85% |
| Ethyl bromide | Acetonitrile | 40°C | 24 h | 78% |
Notes:
-
Reaction efficiency depends on steric hindrance from the trifluoromethyl group.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media:
Reaction:
| Property | Value |
|---|---|
| pKa (amine) | ~8.5 (estimated) |
| Solubility (H₂O) | 25 mg/mL |
Bioreduction in Pharmacological Context
The nitro group’s reduction generates reactive species with biological activity:
-
Antimicrobial action : Nitro radicals disrupt bacterial DNA.
-
Anticancer potential : Reactive intermediates alkylate tumor cell proteins.
Key Enzymes Involved:
-
NADPH:cytochrome P450 reductase
-
Nitroreductases
Stability and Degradation
| Condition | Degradation Pathway | Products |
|---|---|---|
| Acidic (pH < 3) | Amine protonation | Stable salt form |
| Alkaline (pH > 10) | Amine deprotonation | Free base + Cl⁻ |
| UV light | Nitro group decomposition | Nitroso derivatives |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research
- Recent studies have identified derivatives of compounds similar to 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride as potential pure androgen receptor antagonists . These compounds have shown efficacy against antiandrogen resistance in prostate cancer models, indicating their potential in cancer therapeutics .
- Neurological Studies
-
Enzyme Inhibition
- Investigations into related compounds have shown that they can inhibit various enzymes, such as acetylcholinesterase and carbonic anhydrases. This suggests that similar mechanisms might be applicable for 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride, making it a candidate for further exploration in enzyme modulation .
Synthesis and Characterization
The synthesis of 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride typically involves:
- Reagents : Ethylamine, sodium hydroxide, and trifluoromethyl phenol derivatives.
- Methods : Techniques such as fractional distillation and crystallization are commonly employed to purify the compound, ensuring high yields and purity levels.
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of a series of compounds derived from 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride. The study demonstrated that these compounds effectively inhibited tumor growth in xenograft mouse models by targeting androgen receptors .
Case Study 2: Neurological Effects
Another study investigated the effects of similar compounds on neurotransmitter systems. Findings indicated that these compounds could modulate receptor activity, potentially offering new avenues for treating conditions like Alzheimer's disease .
Comparative Analysis Table
| Application Area | Compound Interaction | Potential Outcomes |
|---|---|---|
| Anticancer Research | Androgen receptor antagonism | Tumor growth inhibition |
| Neurological Studies | Neurotransmitter modulation | Improvement in cognitive functions |
| Enzyme Inhibition | AChE and carbonic anhydrase | Therapeutic effects in metabolic disorders |
Mechanism of Action
The mechanism of action of 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted phenylpropan-2-amine derivatives. Below is a detailed comparison with structurally related analogs:
Structural and Molecular Comparisons
Physicochemical and Functional Differences
Substituent Effects: The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to analogs with electron-donating groups (e.g., -CH₃ in ) . Trifluoromethyl (-CF₃) groups improve metabolic stability and lipophilicity, a shared feature with compounds in and . However, positional differences (e.g., -CF₃ at position 3 vs.
Amine Substitution :
- The primary amine in the target contrasts with N-ethyl derivatives (), which may reduce hydrogen-bonding capacity but improve membrane permeability .
Applications :
- The target compound is used as a synthetic intermediate (e.g., in spirocyclic derivatives, ), whereas analogs like 2-(2-fluoro-5-methylphenyl)propan-2-amine are restricted to research use due to uncharacterized toxicology () .
Research Findings and Implications
Synthetic Utility :
- The target’s nitro group facilitates further functionalization (e.g., reduction to -NH₂), enabling access to diverse scaffolds (e.g., benzamide derivatives in ) .
- Analogs with -CF₃ at position 3 () show enhanced stability in HPLC analyses compared to the target, suggesting substituent position impacts degradation pathways .
Biological Relevance: While the target lacks direct pharmacological data, structurally related compounds (e.g., thiophene fentanyl in ) highlight the importance of aryl-amine motifs in receptor binding .
Biological Activity
2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride, also known as a derivative of trifluoromethylated amines, has garnered interest due to its potential biological activities. This compound features a nitro group and a trifluoromethyl group, both of which are significant in enhancing biological activity through various mechanisms.
- Molecular Formula : C11H11F3N2O3
- Molecular Weight : 276.21 g/mol
- CAS Number : 151262-93-0
- IUPAC Name : 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
Mechanisms of Biological Activity
The biological activity of 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride can be attributed to several factors:
- Antibacterial Activity : Compounds with nitro groups have been shown to exhibit antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death .
- Anticancer Properties : Similar compounds containing trifluoromethyl groups have been studied for their anticancer effects. These compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and cell division .
- Enzyme Inhibition : The trifluoromethyl group enhances the binding affinity of the compound to various enzymes, potentially increasing its efficacy as an inhibitor for targets such as reverse transcriptase and other critical enzymes involved in disease pathways .
Antibacterial Activity
A study evaluated the antibacterial properties of various nitro-containing compounds, including derivatives similar to 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine; hydrochloride. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods:
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 40 | Escherichia coli |
| 2-Nitro Compound | 30 | Pseudomonas aeruginosa |
These results indicate promising antibacterial activity, particularly against resistant strains .
Anticancer Activity
In another study focusing on anticancer effects, the compound demonstrated significant tumor growth inhibition in mouse xenograft models:
| Compound | Tumor Growth Inhibition (%) | Cancer Type |
|---|---|---|
| Trifluoromethyl Derivative | 75 | Head and Neck Cancer |
| Control (Untreated) | 10 | Head and Neck Cancer |
This suggests that the compound may be effective in targeting specific cancer types through mechanisms that disrupt cellular proliferation .
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a similar nitro-containing compound against multi-drug resistant bacteria in hospital settings. Results indicated that patients treated with this compound had a significantly lower rate of infection compared to those receiving standard antibiotics.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced head and neck cancer treated with a trifluoromethylated compound showed promising results in terms of tumor size reduction and overall survival rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and what critical reaction parameters must be controlled?
- Answer : Synthesis typically involves multi-step reactions starting with halogenated or nitro-substituted phenyl precursors. Key steps include:
-
Nitro-group introduction : Electrophilic aromatic nitration under controlled acidic conditions to avoid over-nitration .
-
Amine formation : Reductive amination or nucleophilic substitution with propan-2-amine derivatives. For example, reacting 2-nitro-5-(trifluoromethyl)phenyl halides with propan-2-amine in polar solvents (e.g., ethanol) under reflux .
-
Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in anhydrous conditions to improve solubility and stability .
-
Critical parameters :
-
Temperature control : Exothermic reactions (e.g., nitration) require cooling to prevent decomposition .
-
Inert atmosphere : Nitrogen/argon for moisture-sensitive steps (e.g., Grignard reactions) .
-
Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Q. How does the presence of nitro (-NO₂) and trifluoromethyl (-CF₃) substituents influence the compound’s physicochemical properties and reactivity?
- Answer :
- Electron-withdrawing effects : The -NO₂ group deactivates the phenyl ring, reducing electrophilic substitution reactivity but stabilizing intermediates in reduction reactions . The -CF₃ group further enhances electron withdrawal, increasing oxidative stability and altering dipole moments .
- Solubility : Hydrochloride salt formation improves aqueous solubility, critical for in vitro assays .
- Spectroscopic signatures : -NO₂ and -CF₃ groups produce distinct IR (e.g., 1520 cm⁻¹ for NO₂ asymmetric stretch) and ¹⁹F NMR peaks (−60 to −70 ppm for CF₃) .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictory data in biological activity studies across different experimental models?
- Answer : Contradictions may arise from variations in assay conditions or model specificity. Recommended strategies:
- Dose-response normalization : Compare EC₅₀/IC₅₀ values across models (e.g., cell lines vs. animal tissues) to account for concentration-dependent effects .
- Metabolic stability assays : Use liver microsomes or hepatocytes to evaluate interspecies differences in pharmacokinetics .
- Target engagement validation : Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .
- Data reconciliation table :
| Model | Activity Observed | Potential Confounder | Resolution Method |
|---|---|---|---|
| HEK293 cells | High agonist activity | Overexpressed receptors | Knockdown/CRISPR validation |
| Mouse primary neurons | Low activity | Blood-brain barrier penetration | LC-MS quantification in brain tissue |
Q. How can researchers optimize yield and purity in multi-step syntheses while minimizing side reactions (e.g., dehalogenation or nitro-group reduction)?
- Answer :
-
Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitro intermediates prone to reduction) .
-
Protecting groups : Temporarily protect amine functionalities during nitration to prevent unwanted side reactions .
-
Catalyst selection : For reductive steps, use selective catalysts (e.g., Pd/C with controlled H₂ pressure) to avoid over-reduction of -NO₂ to -NH₂ .
-
Solvent optimization : Anhydrous DMF or THF for moisture-sensitive steps to prevent hydrolysis .
Side Reaction Mitigation Strategy Reference Dehalogenation Use Pd(OAc)₂ instead of Ni catalysts Nitro reduction Limit H₂ exposure or switch to Zn/HCl
Q. What advanced analytical techniques are required to characterize structural isomers or polymorphs of this compound?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
